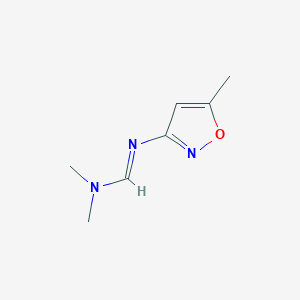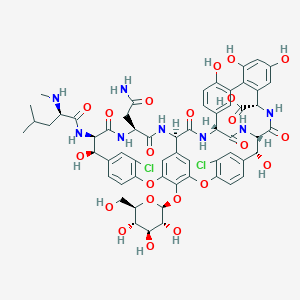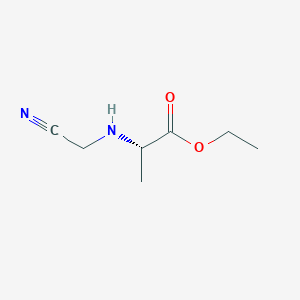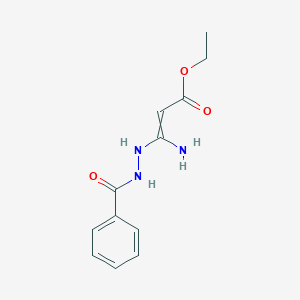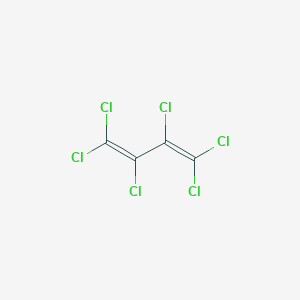
(S)-Tert-butyl 1-aminopropan-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is a chemical compound with the CAS Number: 146552-71-8 . It has a molecular weight of 174.24 . The IUPAC name for this compound is tert-butyl (1S)-2-amino-1-methylethylcarbamate .
Molecular Structure Analysis
The InChI code for “(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is 1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is a solid substance . It should be stored in a refrigerator .科学的研究の応用
Protecting Groups for Amine Functionality
The compound is often used as a protecting group for amines in synthetic chemistry. This is crucial when multiple functional groups are present, and selective reactions are needed. It can be easily added and removed without affecting other parts of the molecule, which is essential for complex molecule synthesis .
Green Chemistry Applications
Carbamates like (S)-Tert-butyl 1-aminopropan-2-ylcarbamate are synthesized using greener methods, such as reactions with dimethyl carbonate, which avoid the use of hazardous phosgene. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes .
Environmental Science
In environmental science, carbamates are studied for their ability to capture and utilize CO2. This compound could be involved in developing methods to convert CO2 into valuable chemicals, contributing to carbon capture and utilization strategies .
Safety and Hazards
作用機序
Target of Action
Carbamates, in general, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The mode of action of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate involves the formation of carbamates. Carbamates are formed through the reaction of amines with carbon dioxide (CO2). The reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which forms a zwitterionic superbase–CO2 adduct . . Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .
Biochemical Pathways
Carbamates, in general, can affect various biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the specific biological targets of the compound and the biochemical pathways it affects .
Action Environment
The action, efficacy, and stability of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the temperature .
特性
IUPAC Name |
tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZBJAAOLPTKP-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567217 |
Source


|
| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 1-aminopropan-2-ylcarbamate | |
CAS RN |
146552-71-8 |
Source


|
| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

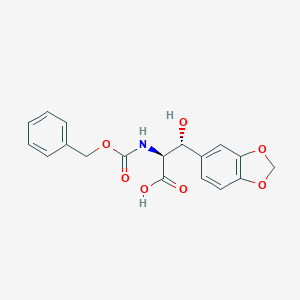
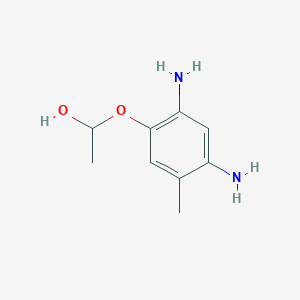
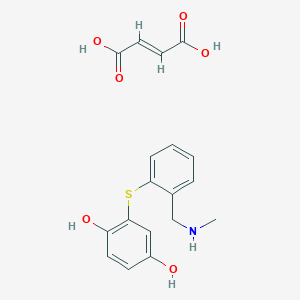
![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)

